

physical and chemical properties of 2-Mpmdq

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Compound of Interest

Compound Name: **2-Mpmdq**
Cat. No.: **B1662933**

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In-Depth Technical Guide: 2-Mpmdq

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Mpmdq**, a potent and selective α 1-adrenoceptor antagonist. The document details its chemical structure, physicochemical characteristics, and known biological activities. It includes a summary of experimental methodologies for its synthesis and biological evaluation, alongside a depiction of its role in relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving α 1-adrenoceptor modulation.

Introduction

2-Mpmdq, chemically known as 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, is a synthetic compound that has demonstrated significant potential as a selective antagonist of α 1-adrenergic receptors. Its discovery and initial characterization were detailed in studies focusing on novel quinazoline derivatives as antihypertensive agents. This guide synthesizes the available technical information on **2-Mpmdq** to facilitate further research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Mpmdq** are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

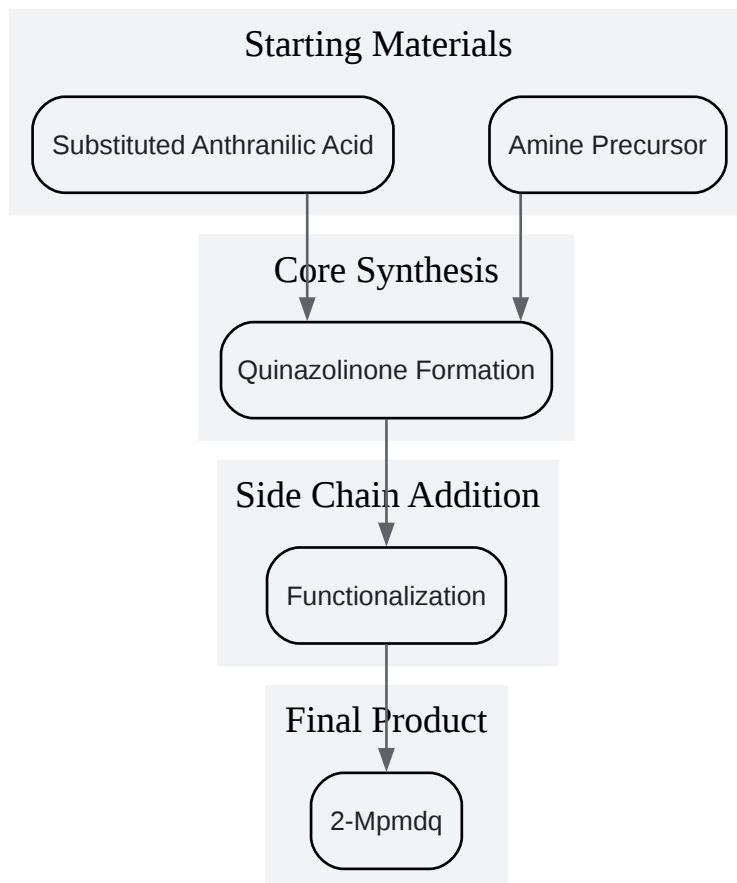
Property	Value	Source
IUPAC Name	2-[[4-(2-Methoxyphenyl)piperazin-1-yl)methyl-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one	Internal Database
CAS Number	149847-77-8	Internal Database
Molecular Formula	C ₂₃ H ₂₇ N ₅ O ₂	Internal Database
Molecular Weight	405.5 g/mol	Internal Database
Solubility	Soluble to 50 mM in DMSO	Internal Database
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	
pKa	Not specified in available literature	

Synthesis

The synthesis of **2-Mpmdq** and related 2,3-dihydroimidazo[1,2-c]quinazoline derivatives has been described in the scientific literature. While the full detailed protocol from the primary source by Chern et al. is not publicly available, the general synthetic route involves a multi-step process. A generalized workflow for the synthesis is presented below.

General Synthetic Workflow

The synthesis of related quinazoline derivatives often involves the reaction of a substituted anthranilic acid with an appropriate amine to form the quinazolinone core, followed by further modifications to introduce the desired side chains. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been reported with the aim of producing compounds with analgesic and anti-inflammatory activity[1].



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Caption: Generalized synthetic workflow for **2-Mpmdq**.

Biological Activity and Mechanism of Action

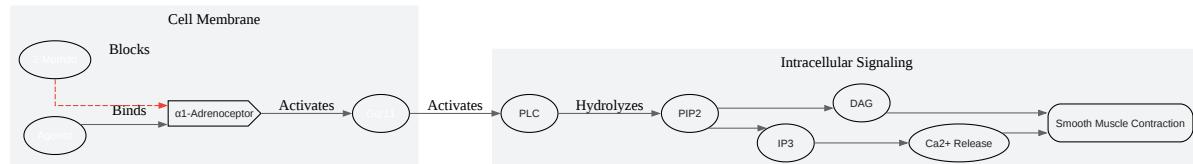
2-Mpmdq is characterized as a potent and selective α_1 -adrenoceptor antagonist with hypotensive properties.

α_1 -Adrenoceptor Antagonism

Alpha-1 adrenergic receptors are G protein-coupled receptors that mediate physiological responses to norepinephrine and epinephrine. Antagonists of these receptors, like **2-Mpmdq**, inhibit smooth muscle contraction, leading to vasodilation and a decrease in blood pressure. This class of drugs is primarily used for the treatment of hypertension and benign prostatic hyperplasia.

Signaling Pathway

As an $\alpha 1$ -adrenoceptor antagonist, **2-Mpmdq** acts by blocking the downstream signaling cascade initiated by the binding of endogenous agonists (norepinephrine and epinephrine) to the $\alpha 1$ -adrenoceptor. This inhibition prevents the activation of Gq/11 proteins, which in turn blocks the activation of phospholipase C (PLC). The subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG) is therefore halted, leading to a decrease in intracellular calcium levels and reduced smooth muscle contraction.



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Caption: Signaling pathway of $\alpha 1$ -adrenoceptor and inhibition by **2-Mpmdq**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **2-Mpmdq** are not readily available in the public domain. However, based on standard methodologies for $\alpha 1$ -adrenoceptor antagonists, the following outlines the likely experimental approaches.

Synthesis Protocol

The synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives generally follows established organic chemistry principles. A typical synthesis might involve:

- Reaction of a substituted 2-aminobenzonitrile with an isothiocyanate to form a thiourea derivative.
- Cyclization of the thiourea in the presence of a suitable reagent to form the quinazoline core.
- Alkylation or other functional group interconversions to introduce the desired substituents at the appropriate positions.

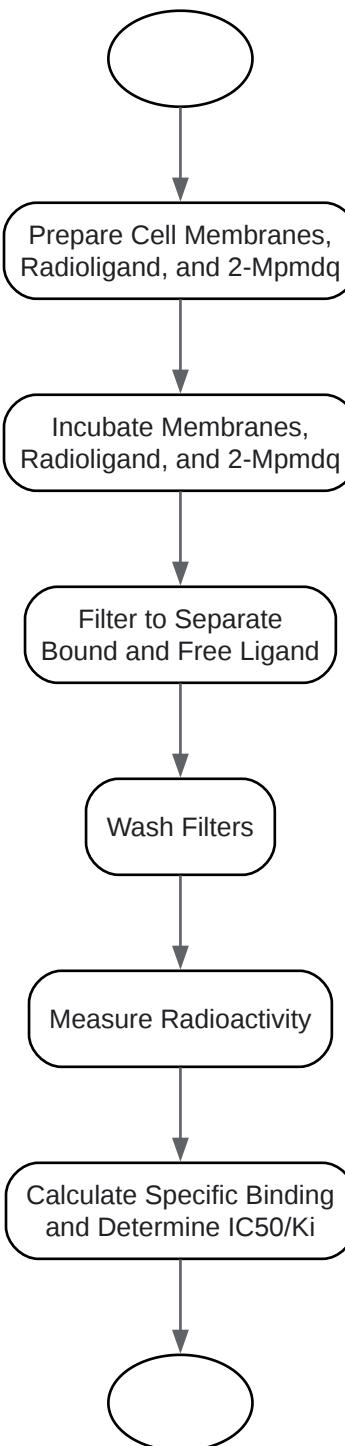
Purification is typically achieved through column chromatography, and characterization is performed using techniques such as NMR, mass spectrometry, and elemental analysis.

α1-Adrenoceptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

- Objective: To determine the binding affinity (K_i) of **2-Mpmdq** for $\alpha 1$ -adrenoceptors.
- Materials:
 - Cell membranes expressing $\alpha 1$ -adrenoceptors (e.g., from rat liver or transfected cell lines).
 - Radioligand, such as [^3H]-prazosin.
 - **2-Mpmdq** (test compound).
 - Non-specific binding control (e.g., phentolamine).
 - Assay buffer (e.g., Tris-HCl).
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **2-Mpmdq**.
- In a parallel experiment, determine non-specific binding by including a high concentration of a non-labeled antagonist.
- After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC_{50} , which can then be converted to the K_i value.



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Caption: Workflow for an $\alpha 1$ -adrenoceptor binding assay.

In Vivo Antihypertensive Activity

The hypotensive effects of **2-Mpmdq** can be evaluated in animal models.

- Objective: To assess the *in vivo* antihypertensive activity of **2-Mpmdq**.
- Animal Model: Spontaneously hypertensive rats (SHR) are a common model.
- Procedure:
 - Administer **2-Mpmdq** to the SHR, typically via intravenous or oral routes.
 - Monitor blood pressure and heart rate continuously or at specified time points using a tail-cuff method or telemetry.
 - A control group receiving vehicle should be included.
 - Analyze the data to determine the dose-dependent effect of **2-Mpmdq** on blood pressure and heart rate.

Conclusion

2-Mpmdq is a promising α_1 -adrenoceptor antagonist with potential therapeutic applications, particularly in the management of hypertension. This technical guide provides a summary of its known properties and the experimental approaches for its study. Further research is warranted to fully elucidate its physicochemical characteristics, detailed pharmacological profile, and therapeutic potential. The information and diagrams presented herein are intended to support and guide these future investigations. pharmacological profile, and therapeutic potential. The information and diagrams presented herein are intended to support and guide these future investigations.

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References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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